![molecular formula C16H12N2O B14266480 3-([2,2'-Bipyridin]-4-yl)phenol CAS No. 188771-59-7](/img/structure/B14266480.png)
3-([2,2'-Bipyridin]-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-([2,2’-Bipyridin]-4-yl)phenol is an organic compound that features a phenol group attached to a bipyridine moiety. This compound is of interest due to its unique structural properties, which make it a valuable subject for various scientific research applications, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([2,2’-Bipyridin]-4-yl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-bromo-2,2’-bipyridine with phenol under basic conditions, often using a strong base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for phenolic compounds often involve the hydrolysis of diazonium salts. For example, an aromatic primary amine can be treated with nitrous acid to form a diazonium salt, which is then hydrolyzed to produce the phenol .
Chemical Reactions Analysis
Types of Reactions
3-([2,2’-Bipyridin]-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Nitric acid for nitration, bromine for halogenation, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, halo, and sulfonyl derivatives of the phenol
Scientific Research Applications
3-([2,2’-Bipyridin]-4-yl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-([2,2’-Bipyridin]-4-yl)phenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2-([2,2’-Bipyridin]-6-yl)phenyl: Another bipyridine-phenol compound with similar coordination chemistry properties.
Hydroxybenzene: A simpler phenolic compound with basic antioxidant properties.
Uniqueness
3-([2,2’-Bipyridin]-4-yl)phenol is unique due to its specific structural arrangement, which allows for the formation of highly stable metal complexes. This property makes it particularly valuable in applications requiring strong metal-ligand interactions, such as catalysis and materials science .
Properties
CAS No. |
188771-59-7 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-(2-pyridin-2-ylpyridin-4-yl)phenol |
InChI |
InChI=1S/C16H12N2O/c19-14-5-3-4-12(10-14)13-7-9-18-16(11-13)15-6-1-2-8-17-15/h1-11,19H |
InChI Key |
TXMGMAKNZLINMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


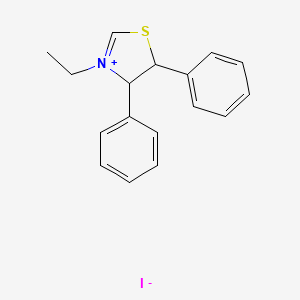
![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
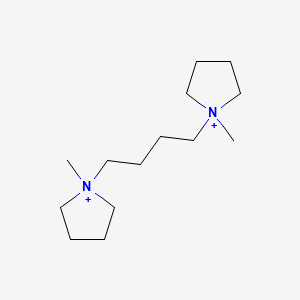
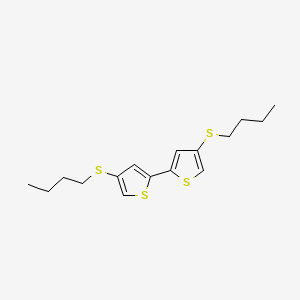
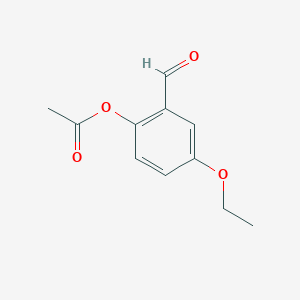
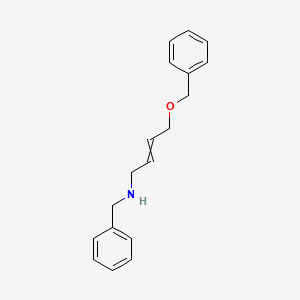
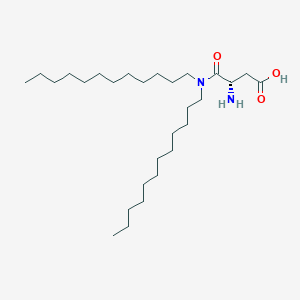
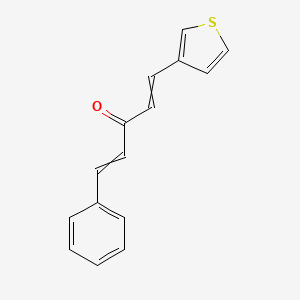
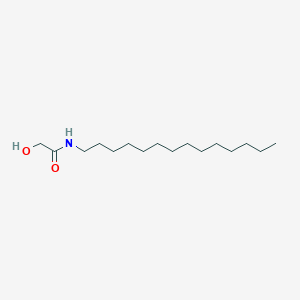
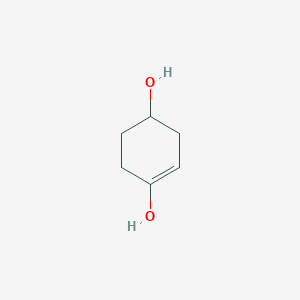
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
